

# Spectroscopic Data of 2-Cyano-3-fluoropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Cyano-3-fluoropyridine

Cat. No.: B1310978

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyano-3-fluoropyridine** (also known as 3-fluoropyridine-2-carbonitrile), a key intermediate in the synthesis of various pharmaceuticals. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Cyano-3-fluoropyridine**. Due to the limited publicly available, fully characterized data, some fields are populated with information from closely related compounds for comparative purposes.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
H-4	Data not available	-	-	-
H-5	Data not available	-	-	-
H-6	Data not available	-	-	-

Note: Specific  $^1\text{H}$  NMR data for **2-Cyano-3-fluoropyridine** is not readily available in the public domain. Analysis of related structures suggests the aromatic protons would appear in the range of 7.0-9.0 ppm.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)	Solvent
C-2	Data not available	-
C-3	Data not available	-
C-4	Data not available	-
C-5	Data not available	-
C-6	Data not available	-
CN	Data not available	-

Note: Experimentally determined  $^{13}\text{C}$  NMR data for **2-Cyano-3-fluoropyridine** is not readily available. The nitrile carbon typically appears in the range of 110-125 ppm.

**Table 3:  $^{19}\text{F}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Reference Standard	Solvent
Data not available	$\text{CFCl}_3$	-

Note: While the existence of  $^{19}\text{F}$  NMR spectra is noted in databases, specific chemical shift values for **2-Cyano-3-fluoropyridine** are not publicly listed.

**Table 4: IR Spectroscopic Data**

Frequency ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode Assignment
~2230	Strong	$\text{C}\equiv\text{N}$ stretch
~1600-1400	Medium-Strong	Aromatic $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching
~1250-1000	Strong	$\text{C}-\text{F}$ stretch
~800-700	Strong	$\text{C}-\text{H}$ out-of-plane bending

Note: The listed frequencies are characteristic absorptions for similar compounds. Specific peak values for **2-Cyano-3-fluoropyridine** are not fully detailed in public sources.

**Table 5: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
122	High	$[\text{M}]^+$ (Molecular Ion)
95	Moderate	$[\text{M} - \text{HCN}]^+$
75	Moderate	$[\text{C}_4\text{H}_2\text{FN}]^+$

Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak is expected to be prominent.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols represent standard practices for the analysis of organic compounds like **2-Cyano-3-fluoropyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Cyano-3-fluoropyridine** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

<sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.

<sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: Approximately 200-250 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.

<sup>19</sup>F NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: Approximately 200-300 ppm.

- Reference: An external or internal reference such as  $\text{CFCl}_3$ .

Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Reference the chemical shifts to the solvent or internal standard signal.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer. For the available data on **2-Cyano-3-fluoropyridine**, a Bruker Tensor 27 FT-IR was used.[\[1\]](#)

Sample Preparation (ATR-Neat):[\[1\]](#)

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small drop of liquid **2-Cyano-3-fluoropyridine** directly onto the ATR crystal.
- Acquire the spectrum.

Data Acquisition:

- Spectral Range: Typically  $4000\text{-}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Introduction (GC-MS):

- Dissolve a small amount of **2-Cyano-3-fluoropyridine** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC.
- The compound is volatilized and separated from the solvent on the GC column before entering the mass spectrometer.

Ionization (Electron Ionization - EI):

- The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to ionize and fragment.

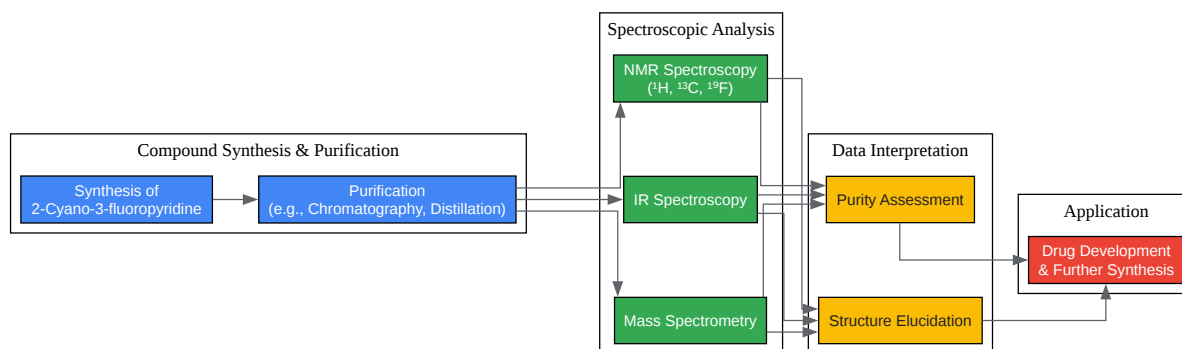
Mass Analysis:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. 2-Cyano-3-fluoropyridine | C<sub>6</sub>H<sub>3</sub>FN<sub>2</sub> | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]
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